molecular formula C6H2BrClF2O2S B12997814 6-Bromo-2,3-difluorobenzene-1-sulfonyl chloride

6-Bromo-2,3-difluorobenzene-1-sulfonyl chloride

Cat. No.: B12997814
M. Wt: 291.50 g/mol
InChI Key: STZANUOBYHGGNX-UHFFFAOYSA-N
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Description

6-Bromo-2,3-difluorobenzene-1-sulfonyl chloride is a chemical compound with the molecular formula C6H2BrClF2O2S and a molecular weight of 291.5 g/mol . This compound is characterized by the presence of bromine, fluorine, and sulfonyl chloride functional groups attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Bromo-2,3-difluorobenzene-1-sulfonyl chloride can be synthesized through electrophilic aromatic substitution reactions. One common method involves the reaction of difluorophenyllithium with sulfuryl chloride . The reaction conditions typically require a controlled environment to ensure the proper formation of the sulfonyl chloride group.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale electrophilic aromatic substitution reactions. The process is optimized for yield and purity, often utilizing advanced techniques such as continuous flow reactors and automated systems to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2,3-difluorobenzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, leading to the formation of sulfonamide derivatives.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines and alcohols, which react with the sulfonyl chloride group under mild to moderate conditions.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or reducing agents like sodium borohydride may be used, depending on the desired transformation.

Major Products Formed

    Sulfonamide Derivatives: These are formed when the sulfonyl chloride group is substituted with amines.

    Other Substituted Products: Depending on the nucleophile used, various substituted benzene derivatives can be obtained.

Scientific Research Applications

6-Bromo-2,3-difluorobenzene-1-sulfonyl chloride has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 6-Bromo-2,3-difluorobenzene-1-sulfonyl chloride primarily involves electrophilic aromatic substitution reactions. The sulfonyl chloride group acts as an electrophile, reacting with nucleophiles to form substituted products. The reaction proceeds through the formation of a positively charged benzenonium intermediate, followed by the removal of a proton to yield the final substituted benzene ring .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-2,3-difluorobenzene-1-sulfonyl chloride is unique due to the specific positioning of the bromine and fluorine atoms on the benzene ring. This unique arrangement can influence the compound’s reactivity and the types of reactions it undergoes, making it valuable for specific synthetic applications.

Biological Activity

6-Bromo-2,3-difluorobenzene-1-sulfonyl chloride is a sulfonyl chloride compound characterized by its unique molecular structure, which includes a benzene ring substituted with bromine and fluorine atoms. Its chemical formula is C6H2BrClF2O2SC_6H_2BrClF_2O_2S with a molecular weight of approximately 291.5 g/mol. This compound is recognized for its potential biological activity, particularly in the fields of pharmaceuticals and agrochemicals.

  • Molecular Formula : C6H2BrClF2O2SC_6H_2BrClF_2O_2S
  • Molecular Weight : 291.5 g/mol
  • Structure : Contains a sulfonyl chloride group attached to a difluorobromobenzene moiety.

The mechanism by which this compound exerts its biological effects involves its reactivity as a sulfonylating agent. This compound can react with nucleophiles to form covalent bonds, thereby modifying the structure and function of target molecules in biological systems.

Comparative Analysis with Related Compounds

To better understand the potential biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameBiological ActivityIC50 (nM)Reference
4-Bromo-2,3-difluorobenzenesulfonyl chlorideAntitumor activity; inhibits ATX~32 (most potent)
Benzene-sulfonamide derivativesAntibacterial activity against MRSA1.56–12.5 (MIC)
Aryl sulphonamide-based inhibitorsInhibitors of perforin-mediated lysisNot specified

Case Studies

  • Antitumor Activity : A study on benzene-sulfonamide derivatives showed that certain analogues could inhibit autotaxin (ATX), which is involved in tumor progression. These compounds exhibited IC50 values as low as 9 nM in inhibiting ATX-dependent invasion of cancer cells in vitro . This suggests that derivatives of this compound may also possess similar antitumor properties.
  • Antibacterial Studies : Research on sulfonamide derivatives indicated significant antibacterial activity against both methicillin-sensitive and methicillin-resistant Staphylococcus aureus (MSSA and MRSA). Compounds with similar sulfonyl groups demonstrated minimum inhibitory concentrations (MICs) ranging from 1.56 to 12.5 µg/mL against these strains .

Properties

Molecular Formula

C6H2BrClF2O2S

Molecular Weight

291.50 g/mol

IUPAC Name

6-bromo-2,3-difluorobenzenesulfonyl chloride

InChI

InChI=1S/C6H2BrClF2O2S/c7-3-1-2-4(9)5(10)6(3)13(8,11)12/h1-2H

InChI Key

STZANUOBYHGGNX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1F)F)S(=O)(=O)Cl)Br

Origin of Product

United States

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